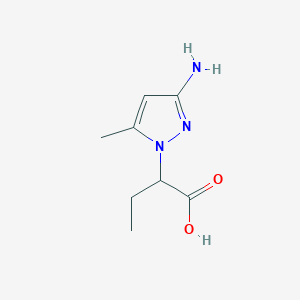
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.211. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Pyrazole Derivatives
Compounds like 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid can be synthesized via a pathway involving chlorides and cyclization to N-acylpyrazolium salts. These compounds show potential biological effects like protection against thromboembolism and improvement of blood flow (Dorn & Ozegowski, 1998).
Green Synthesis Methods
Environmentally friendly synthesis methods have been developed for pyrazole derivatives. These methods involve solvent-free conditions, highlighting an eco-friendly approach to chemical synthesis (Al-Matar et al., 2010).
Catalysis in Organic Synthesis
Pyrazole derivatives can act as intermediates in the synthesis of other organic compounds, like tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. This demonstrates their role in catalyzing various organic reactions (Maleki & Ashrafi, 2014).
Biomedical Research
Pharmacological Potential
Pyrazole derivatives have been found to inhibit αvβ6 integrin, suggesting potential therapeutic applications in treating diseases like idiopathic pulmonary fibrosis. This highlights their importance in drug discovery and development (Procopiou et al., 2018).
Antibacterial and Antifungal Properties
Modified polymers containing pyrazole derivatives exhibit significant antibacterial and antifungal activities, indicating their potential use in medical applications (Aly & El-Mohdy, 2015).
Industrial and Environmental Applications
Corrosion Inhibition
Pyrazole compounds have been evaluated as corrosion inhibitors for steel, demonstrating their industrial application in protecting metal surfaces (Herrag et al., 2007).
Oxidation Reactions
Studies on oxidation reactions in the presence of pyrazole derivatives have provided insights into the mechanisms and efficiency of these processes, which are relevant in various industrial and chemical applications (De Araújo et al., 2020).
Wirkmechanismus
Target of Action
Pyrazole derivatives, which include this compound, are known to interact with various biological targets . These targets often play crucial roles in cellular processes and disease states.
Mode of Action
It’s known that pyrazole derivatives can influence the activity of their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the structure of the pyrazole derivative.
Biochemical Pathways
Pyrazole derivatives have been associated with various biological and pharmacological activities, suggesting they may influence multiple pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved.
Result of Action
Given the biological activities associated with pyrazole derivatives, it’s likely that this compound could have significant effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-6(8(12)13)11-5(2)4-7(9)10-11/h4,6H,3H2,1-2H3,(H2,9,10)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVJWJLCKXANLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=CC(=N1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980768.png)
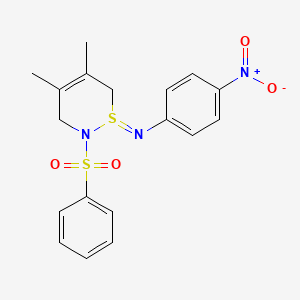
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980770.png)
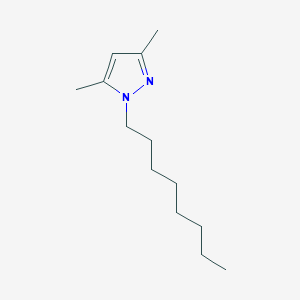

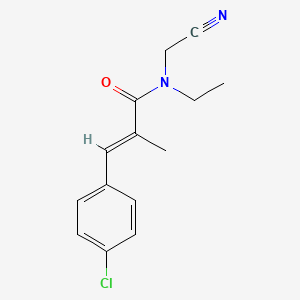
![2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride](/img/structure/B2980777.png)
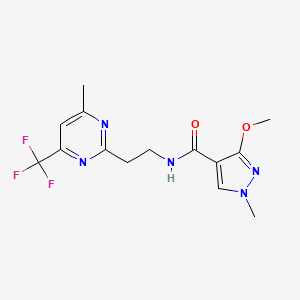

![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)


![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)
![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)
